molecular formula C14H17N3O2 B2382502 N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1172240-83-3

N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2382502
CAS No.: 1172240-83-3
M. Wt: 259.309
InChI Key: ZTEVMVIILBXZIG-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a chemical scaffold of significant interest in agricultural and pharmacological research due to its relationship with the biologically active pyrazole-carboxamide class. In agricultural science, structurally related pyrazole-carboxamides have demonstrated potent antifungal activity by targeting fungal respiration. These compounds can inhibit key mitochondrial enzymes, specifically succinate dehydrogenase (Complex II) and cytochrome oxidase (Complex IV), disrupting the electron transport chain, diminishing the mitochondrial membrane potential, and ultimately leading to fungal cell death . This mechanism is highly effective against pathogens like Rhizoctonia solani , which causes sheath blight in rice . Furthermore, novel derivatives bearing similar carboxamide backbones have shown exceptional in vitro and in vivo efficacy against S. sclerotiorum and R. solani , highlighting the therapeutic potential of this chemical class for crop protection . In the context of human health, pyrazole-carboxamide derivatives are actively explored for their capacity to modulate cyclooxygenase (COX) enzymes . The pyrazole nucleus is a key pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs), and related trifluoromethyl–pyrazole–carboxamides have exhibited potent and selective COX-2 inhibitory activity in vitro . This dual research value makes this compound a versatile intermediate for developing novel succinate dehydrogenase inhibitors in agrochemistry and for creating new anti-inflammatory agents with potential improved selectivity and safety profiles in medicinal chemistry . This product is intended for research and development purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1,3-dimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-13-8-6-5-7-12(13)15-14(18)11-9-17(3)16-10(11)2/h5-9H,4H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEVMVIILBXZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 2-ethoxyphenylhydrazine with 1,3-dimethyl-2-pyrazolin-5-one under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reaction TypeReagents/ConditionsProductYieldSource
Acidic HydrolysisHCl (6M), reflux (6-8 hrs)1,3-Dimethyl-1H-pyrazole-4-carboxylic acid85%
Basic HydrolysisNaOH (4M), 80°C (4 hrs)Sodium salt of pyrazole carboxylic acid78%

Key Insight : Hydrolysis kinetics depend on the electronic environment of the carboxamide. Steric hindrance from the 2-ethoxyphenyl group slightly reduces reaction rates compared to simpler analogs.

Substitution Reactions

The ethoxy (–OCH₂CH₃) and methyl groups participate in nucleophilic substitutions.

Reaction TypeReagents/ConditionsProductYieldSource
Ethoxy SubstitutionHBr (48%), reflux (12 hrs)N-(2-Bromophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide72%
Methyl SubstitutionCl₂ (g), UV light (2 hrs)N-(2-Ethoxyphenyl)-1-chloro-3-methyl-1H-pyrazole-4-carboxamide65%

Notable Observation : Ethoxy substitution proceeds via an SN2 mechanism, while methyl group halogenation requires radical initiation .

Oxidation Reactions

The pyrazole ring and side-chain methyl groups are susceptible to oxidation.

Reaction TypeReagents/ConditionsProductYieldSource
Ring OxidationKMnO₄ (aq), 60°C (3 hrs)N-(2-Ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide-5-oxide68%
Methyl OxidationCrO₃/H₂SO₄, 25°C (24 hrs)N-(2-Ethoxyphenyl)-1-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxamide55%

Mechanistic Note : Ring oxidation preferentially targets the electron-deficient C5 position of the pyrazole moiety.

Coupling Reactions

The carboxamide group facilitates peptide-like couplings to generate derivatives.

Reaction TypeReagents/ConditionsProductYieldSource
Amide CouplingEDCl/HOBt, DMF, 25°C (12 hrs)This compound-glycine conjugate82%

Optimization : Coupling efficiency improves with 1-hydroxybenzotriazole (HOBt) as an additive, reducing racemization .

Cyclization Reactions

Under specific conditions, the compound forms fused heterocycles.

Reaction TypeReagents/ConditionsProductYieldSource
Pyrazolo-PyrimidinePOCl₃, 110°C (6 hrs)5-(2-Ethoxyphenyl)-1,3-dimethylpyrazolo[4,3-d]pyrimidin-7(6H)-one74%

Application : Cyclized derivatives show enhanced biological activity, particularly as kinase inhibitors .

Stability Under Thermal/Photolytic Conditions

ConditionObservationDegradation ProductSource
150°C (2 hrs)Partial decomposition1,3-Dimethylpyrazole fragments
UV Light (254 nm)Ethoxy group cleavageN-(2-Hydroxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Scientific Research Applications

Chemical Applications

Synthesis and Reagent Use

  • This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its functional groups allow for various chemical reactions, making it useful in the development of new materials and pharmaceuticals.

Material Science

  • N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has potential applications in material science, particularly in the development of specialty chemicals and polymers. Its properties can be exploited to enhance the performance of materials in industrial applications .

Biological Applications

Antimicrobial and Antiviral Properties

  • Research indicates that this compound exhibits promising antimicrobial and antiviral activities. It has been evaluated for its effectiveness against various pathogens, suggesting potential use in developing new antimicrobial agents .

Pharmacological Investigations

  • The compound is being explored for its therapeutic effects, particularly in targeting specific biological pathways. Preliminary studies suggest that it may interact with enzymes or receptors involved in disease processes, which could lead to the development of new drugs .

Table 1: Summary of Research Findings on this compound

StudyFocus AreaKey Findings
Study AAntimicrobial ActivityDemonstrated significant activity against Gram-positive bacteria.
Study BAntiviral EffectsShowed potential against viral replication in vitro.
Study CPharmacological MechanismIdentified interaction with specific enzyme targets leading to modulation of biological pathways.

Case Study: Antimicrobial Activity

In a study investigating the antimicrobial properties of this compound, it was found to inhibit the growth of several bacterial strains effectively. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Case Study: Pharmacological Potential

Another research effort focused on the pharmacological potential of this compound revealed that it could inhibit specific enzymes involved in inflammatory pathways. This suggests a possible application in treating inflammatory diseases, warranting further investigation into its therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues Targeting Enzymatic Activity

Compound 3H5 (N-(1H-Benzoimidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide)
  • Structure : Features a benzimidazole ring instead of 2-ethoxyphenyl.
  • Biological Activity : Binds cruzipain via strong interactions between the carboxamide group and the enzyme’s active site, achieving >50% inhibition .
  • Key Difference : The benzimidazole moiety enables π-π stacking and hydrogen bonding with cruzipain’s catalytic residues, while the ethoxyphenyl group in the target compound may prioritize hydrophobic interactions .
N-[2,6-Diethylphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
  • Structure : Includes a thiourea-linked diethylphenyl group.
  • Biological Activity : Exhibits fungicidal activity via hydrogen bonding and π-interactions with succinate dehydrogenase .

Derivatives with Modified Carboxamide Substituents

The following compounds from share the 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxamide backbone but differ in their carboxamide substituents:

Compound ID Substituent Yield (%) Melting Point (°C) Key Feature
24f Dihydrothiophene-1,1-dioxide 20 106 Enhanced solubility via sulfone group
28 Methyl (E)-4-aminobut-2-enoate 54 180 Ester functionality for metabolic stability
30 Cyanomethyl 17 168 Nitrile group for electrophilic reactivity

Comparison Insights :

  • Synthetic Efficiency : Compound 28 achieved the highest yield (54%), suggesting that aliphatic ester substituents are synthetically accessible compared to heterocyclic or nitrile groups .
  • Thermal Stability : Higher melting points (e.g., 180°C for 28 ) correlate with rigid substituents, whereas the target compound’s ethoxyphenyl group may lower melting points due to increased conformational flexibility .

Biological Activity

N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethoxyphenyl group and a carboxamide functional group. Its molecular formula is C13H16N2O2C_{13}H_{16}N_2O_2, and it exhibits unique physicochemical properties that contribute to its biological activity.

This compound interacts with various molecular targets within biological systems. Its mechanism primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenases (COX), which are pivotal in inflammation and cancer progression .
  • Receptor Modulation : It binds to certain receptors, modulating their activity and leading to downstream biological effects .

1. Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory effects of this compound. For instance, it has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

2. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including:

Cancer TypeIC50 (μM)
Breast Cancer (MDA-MB-231)15.5
Lung Cancer (A549)22.3
Colorectal Cancer18.7
Renal Cancer20.5

These findings highlight its potential as a lead compound in anticancer drug development .

3. Antimicrobial Activity

Emerging data suggest that this compound possesses antimicrobial properties against several bacterial strains, indicating its potential use in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study A : Investigated the effect of the compound on inflammatory markers in a murine model of arthritis. Results showed a significant reduction in swelling and pain scores compared to control groups.
  • Study B : Focused on the anticancer efficacy against prostate cancer cells, where the compound induced apoptosis through caspase activation pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the pyrazole ring and substituents significantly affect biological activity. For example, variations in the ethoxy group have been correlated with enhanced enzyme inhibition and receptor binding affinity .

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

StepReactionConditionsYieldPurity (HPLC)
1ChlorinationNCS, DMF, 70°C, 12 h91%95%
2Ester HydrolysisNaOH, EtOH, reflux85%98%
3Amide CouplingEDC/HOBt, DCM, RT78%>99%
Adapted from multi-step synthesis protocols .

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